molecular formula C11H17N3 B3024912 N2-Cyclohexyl-2,3-pyridinediamine CAS No. 41082-18-2

N2-Cyclohexyl-2,3-pyridinediamine

Cat. No.: B3024912
CAS No.: 41082-18-2
M. Wt: 191.27 g/mol
InChI Key: QXLDNORQKZJMBV-UHFFFAOYSA-N
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Description

N2-Cyclohexyl-2,3-pyridinediamine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

N2-Cyclohexyl-2,3-pyridinediamine derivatives have been synthesized and studied for their structural characteristics. For instance, derivatives such as N,N′-bis(2-Hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine have been synthesized and analyzed using various spectroscopic methods, including X-ray analysis, IR, UV/Vis, and NMR spectroscopy, to understand their structural and spectroscopic characteristics. These studies contribute to the field by providing detailed insights into the molecular structures of such compounds and their potential applications in materials science and coordination chemistry (Galić et al., 2000).

Catalysis

N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, have been utilized in the presence of catalysts such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) under solvent-free conditions. These compounds and the methodologies employed for their synthesis demonstrate the potential of this compound derivatives in catalytic applications, contributing to green chemistry by avoiding solvent use and enhancing reaction efficiency (Ghorbani‐Vaghei & Amiri, 2014).

Molecular Interactions and Crystal Packing

The study of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has provided insights into the importance of molecular interactions such as C–H⋯N, C–H⋯π, and π⋯π in crystal packing. These interactions influence the structural conformation and stability of the compounds, with significant implications for materials science, particularly in the design and development of new materials with specific properties (Lai, Mohr, & Tiekink, 2006).

Radiopharmaceutical Applications

Chiral acyclic ligands derived from cyclohexyl/cyclohexane structures have been synthesized and complexed with Ga(III) and/or In(III) for potential use in radiopharmaceutical applications. These compounds exhibit high thermodynamic stability and kinetic inertness, making them suitable for the development of gallium or indium-based radiopharmaceuticals. Such studies are crucial for advancing medical imaging and therapy, providing safer and more effective diagnostic and therapeutic agents (Ramogida et al., 2015).

Properties

IUPAC Name

2-N-cyclohexylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLDNORQKZJMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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